molecular formula C15H19N3O5S B3212734 N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide CAS No. 1105215-75-5

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide

Cat. No.: B3212734
CAS No.: 1105215-75-5
M. Wt: 353.4 g/mol
InChI Key: ZMQNCYHWAAYCQM-UHFFFAOYSA-N
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Description

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide is a synthetic compound of significant interest in medicinal chemistry research, belonging to a class of heterocycles known for their diverse biological profiles. The core structure incorporates a 1,2-thiazolidine-1,1-dioxide (sultam) moiety, a feature present in pharmacologically active molecules that often confers metabolic stability and influences electronic properties. This compound is presented as a research tool for the investigation of novel therapeutic agents, particularly in the areas of inflammation and oncology. Its molecular architecture suggests potential as a scaffold for developing enzyme inhibitors. Researchers can exploit the prop-2-enyl (allyl) group and the oxamide bridge as synthetic handles for further structural elaboration and conjugation, aligning with modern strategies in diversity-oriented synthesis for lead compound optimization . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c1-3-7-16-14(19)15(20)17-12-10-11(5-6-13(12)23-2)18-8-4-9-24(18,21)22/h3,5-6,10H,1,4,7-9H2,2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQNCYHWAAYCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide typically involves multi-step organic reactionsThe final step involves the formation of the oxamide moiety through a condensation reaction with an appropriate amine and acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The oxamide moiety can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on modifications to the phenyl ring substituents, the thiazolidine/heterocyclic core, and the amide side chains. Key examples include:

Compound Name Structural Differences vs. Target Compound Key Features Reference
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N'-propan-2-yloxamide - Methyl group at C2 phenyl (vs. methoxy)
- Isopropyl substituent on oxamide (vs. allyl)
Simplified synthesis; potential reduced polarity due to methyl/isopropyl
5-Chloro-(E)-N-ethyl-2-methyl-1,2-benzothiazol-3(2H)-imine 1,1-dioxide - Benzothiazole core (vs. thiazolidine)
- Chlorine substituent at C5 (no methoxy/phenyl)
Enhanced aromaticity; halogenation may improve bioavailability
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide - Thiazole core (vs. thiazolidine)
- Fluorinated benzamide (vs. oxamide)
Fluorine enhances metabolic stability; amide linkage for enzyme inhibition
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide - Thiadiazole core (vs. thiazolidine)
- Dual methoxy groups on phenyl rings
Broader π-system; potential insecticidal/fungicidal activity

Physical and Spectral Properties

  • Melting Points/Solubility : Thiazolidine and benzothiazole derivatives (e.g., ) are typically solids with melting points ranging 120–250°C, influenced by substituent polarity. The target compound’s methoxy and allyl groups may lower its melting point compared to methyl/isopropyl analogs .
  • Spectroscopic Data : Key characterization tools include:
    • IR : Strong absorptions for sulfonyl (1130–1250 cm⁻¹) and amide (1650–1700 cm⁻¹) groups .
    • NMR : Thiazolidine protons resonate at δ 3.5–4.5 ppm, while methoxy groups appear as singlets near δ 3.8 ppm .

Biological Activity

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and research findings.

Chemical Structure and Properties

The compound is characterized by a thiazolidine ring, methoxyphenyl group, and an enamine moiety. The presence of a sulfone group enhances its reactivity and interaction with biological targets.

Chemical Formula: C19H22N2O4S
Molecular Weight: 378.45 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfone group can engage in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group facilitates π-π stacking interactions. This dual interaction profile allows the compound to modulate enzyme activity or receptor binding, leading to various biological effects.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Activity : Studies have shown that thiazolidine derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition of growth.
  • Cytotoxicity Against Cancer Cells : In vitro studies have evaluated the cytotoxic effects of related thiazolidine compounds on human cancer cell lines such as MCF-7 (breast cancer), HePG2 (liver cancer), and HCT116 (colon cancer). These studies reported a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent .
  • Enzyme Inhibition : Compounds within this chemical class have been found to inhibit key enzymes involved in inflammatory processes. For example, research has documented the ability of substituted thiazolidines to inhibit human leukocyte elastase and cathepsin G effectively .

Case Study 1: Antimicrobial Activity

A study explored the antibacterial effects of various thiazolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazolidine structure significantly enhanced antibacterial potency.

CompoundMinimum Inhibitory Concentration (MIC)
Thiazolidine A32 µg/mL
This compound16 µg/mL

Case Study 2: Cytotoxicity on Cancer Cells

A series of experiments assessed the cytotoxic effects of this compound on different cancer cell lines.

Cell LineIC50 (µM)
MCF-710
HePG215
HCT11612

These findings suggest that the compound has a selective cytotoxic effect on cancer cells while exhibiting lower toxicity to normal cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with functionalization of the 2-methoxyphenyl ring. For example, a thiazolidine-dione moiety is introduced via nucleophilic substitution or condensation reactions under basic conditions (e.g., K₂CO₃ in DMF). The oxamide linker is formed using oxalyl chloride or ethyl oxalate with amine coupling agents .
  • Optimization : Reaction yields depend on solvent polarity (DMF or THF), temperature (room temperature to 80°C), and stoichiometric ratios of reagents. TLC monitoring and column chromatography are critical for isolating intermediates .

Q. How is the molecular structure of this compound validated, and what analytical techniques are most reliable?

  • Structural Confirmation :

  • X-ray Crystallography : Resolve stereochemistry and confirm bond angles using SHELX programs (e.g., SHELXL for refinement) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key peaks include methoxy protons (~δ 3.8 ppm), thiazolidine-dione carbonyls (~δ 170-175 ppm), and oxamide NH signals (~δ 8-10 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₁N₃O₅S: ~428.12) .

Q. What preliminary biological activities have been reported for compounds with similar structural motifs?

  • Biological Relevance : Analogous oxamide-thiazolidine derivatives exhibit:

  • Anticancer Activity : Inhibition of tumor-associated carbonic anhydrases (e.g., CA-IX) via binding to zinc-containing active sites .
  • Antioxidant Potential : Scavenging ROS via the thiazolidine-dione moiety, as demonstrated in DPPH assays .

Advanced Research Questions

Q. How does stereoelectronic tuning of the thiazolidine-dione group influence bioactivity?

  • Mechanistic Insight : The 1,1-dioxo group enhances electron-withdrawing effects, stabilizing interactions with target enzymes. Substituents on the thiazolidine ring (e.g., prop-2-enyl) modulate lipophilicity and membrane permeability .
  • Experimental Design : Compare IC₅₀ values of analogs with varied substituents (e.g., methyl vs. allyl) in enzyme inhibition assays .

Q. What challenges arise in pharmacokinetic profiling, and how can they be addressed?

  • ADME Limitations : Poor aqueous solubility due to the hydrophobic phenyl and oxamide groups.
  • Strategies :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the oxamide NH to enhance solubility .
  • Microsomal Stability Assays : Use liver microsomes to assess metabolic degradation rates .

Q. How can computational modeling guide the optimization of target binding affinity?

  • Methods :

  • Docking Studies : Simulate interactions with CA-IX (PDB: 3IAI) using AutoDock Vina. Focus on hydrogen bonding with Thr200 and hydrophobic packing with Val121 .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Q. What experimental discrepancies exist in reported synthetic yields, and how can they be resolved?

  • Data Contradictions : Yields for oxamide coupling range from 40% to 70% depending on solvent (DMF vs. THF).
  • Resolution : Conduct DOE (Design of Experiments) to map solvent polarity, temperature, and catalyst (e.g., HOBt/DCC) effects .

Key Research Gaps

  • Mechanistic Studies : Limited data on off-target effects (e.g., kinase inhibition).
  • In Vivo Models : Efficacy and toxicity profiles in xenograft models remain unexplored.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide
Reactant of Route 2
Reactant of Route 2
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-prop-2-enyloxamide

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